2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-14-11-15(2)19(16(3)12-14)26(23,24)21-10-9-18-13-25-20(22-18)17-7-5-4-6-8-17/h4-8,11-13,21H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMKXOOTGTPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The benzenesulfonamide group is formed by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to thiazole and sulfonamide groups. The compound has shown promising results against various bacterial strains.
Case Studies:
-
Emergent Antibacterial Activity :
- A study investigated the antimicrobial activity of a series of N-(thiazol-2-yl) derivatives, including compounds similar to 2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide. These compounds exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, derivatives with specific substitutions demonstrated low minimum inhibitory concentrations (MICs), indicating strong efficacy against pathogens such as Staphylococcus aureus and Acinetobacter xylosoxidans .
-
Structural Activity Relationship (SAR) :
- Research into the structure-activity relationship of thiazole derivatives revealed that modifications in the thiazole ring and sulfonamide group significantly influenced antibacterial potency. For instance, compounds with electron-withdrawing groups showed enhanced activity against Bacillus subtilis and Escherichia coli, with MIC values ranging from 0.98 to 3.9 µg/mL .
- Comparative Efficacy :
Therapeutic Potential
Beyond antibacterial applications, the compound's structural features suggest potential uses in other therapeutic areas:
Anticancer Activity
Some studies have suggested that thiazole-containing compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells. For example, related compounds have been shown to activate phospholipase C pathways leading to programmed cell death in various cancer cell lines .
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria. | Low MIC values against S. aureus (3.9 μg/mL) and others; structural modifications enhance efficacy. |
| Anticancer Potential | Induces apoptosis in cancer cells through specific biochemical pathways. | Activation of phospholipase C linked to apoptosis; potential for further development as anticancer agents. |
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also feature a thiazole ring and exhibit similar biological activities.
Phenylthiazoles: Compounds with a phenyl group attached to the thiazole ring, known for their antimicrobial properties.
Uniqueness
2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple methyl groups and sulfonamide moiety enhance its stability and reactivity compared to other thiazole derivatives .
Biological Activity
2,4,6-Trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that compounds with thiazole moieties often exhibit diverse biological activities, including:
- Antimicrobial Activity : Thiazole derivatives are known for their antibacterial and antifungal properties. The presence of the thiazole ring enhances the compound's interaction with biological targets.
- Phospholipase C Activation : Studies have shown that related sulfonamides can activate phospholipase C (PLC), leading to increased intracellular calcium levels and enhanced vascular smooth muscle reactivity .
Antimicrobial Properties
Thiazole-containing compounds have demonstrated significant antimicrobial activity. The table below summarizes the minimum inhibitory concentration (MIC) values for various bacterial and fungal strains tested against thiazole derivatives:
| Compound Name | Bacterial Strains Tested | Fungal Strains Tested | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus, E. coli | Candida albicans, Aspergillus niger | 6.25 - 12.5 |
| Other Thiazole Derivatives | Klebsiella pneumoniae, Pseudomonas aeruginosa | Trichophyton mentagrophytes | 12.5 - 25 |
Case Studies
- Vascular Reactivity Studies : In a study involving isolated rat tail arteries, treatment with related sulfonamides significantly increased vascular reactivity in arteries pre-treated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in septic shock management by enhancing calcium influx and muscle contraction .
- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for antimicrobial activity against various strains. Compounds with specific substitutions showed enhanced efficacy against both bacterial and fungal pathogens, indicating that structural modifications can optimize their biological activity .
Q & A
Q. What synthetic methodologies are recommended for 2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of the benzenesulfonyl chloride intermediate and coupling with the thiazole-ethylamine moiety. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
- Sulfonamide coupling : Reacting 2,4,6-trimethylbenzenesulfonyl chloride with 2-(2-phenylthiazol-4-yl)ethylamine in anhydrous dichloromethane, using triethylamine as a base at 0–5°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
- Optimization : Adjusting solvent polarity (e.g., DMF for solubility vs. dichloromethane for reactivity) and temperature control during exothermic steps improves yield (typically 60–75%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural confirmation :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiazole and benzene rings) and methyl groups (δ 2.1–2.6 ppm) .
- IR spectroscopy : Confirm sulfonamide (SO₂ asymmetric stretch at ~1350 cm⁻¹) and C-N bonds (1250 cm⁻¹) .
- Purity assessment :
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm .
- TLC : Rf ~0.4–0.6 in ethyl acetate/hexane (3:7) .
Q. What initial biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Cytotoxicity screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme inhibition : Test against kinases or proteases (e.g., COX-2) using fluorometric assays .
- Calcium flux assays : Measure intracellular Ca²⁺ changes in vascular smooth muscle cells using Fura-2 AM dye, as seen in structurally related sulfonamides .
Advanced Research Questions
Q. How can contradictory findings in biological activity across models be resolved?
- Methodological Answer :
- Assay validation : Replicate studies in parallel using isogenic cell lines or primary cells to rule out model-specific artifacts .
- Purity verification : Re-analyze compound batches via HPLC and mass spectrometry to exclude impurities (e.g., residual solvents) influencing activity .
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity (e.g., phospholipase C interaction) .
Q. What computational strategies are recommended to model target interactions?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures of putative targets (e.g., PLC-γ1) and the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- Validation : Compare predicted binding energies (ΔG) with experimental IC50 values to refine models .
Q. What methodologies are optimal for SAR studies on derivatives?
- Methodological Answer :
- Core modifications :
- Sulfonamide substituents : Introduce electron-withdrawing groups (e.g., -CF₃) via nucleophilic substitution to enhance target affinity .
- Thiazole ring variation : Replace phenyl with pyridyl groups using Suzuki coupling (Pd(PPh₃)₄ catalyst, 80°C) to alter solubility .
- High-throughput screening : Use parallel synthesis (96-well plates) and robotic liquid handling to generate 50–100 derivatives for IC50 profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
